Cas no 79561-82-3 ((R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid)

(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral intermediate widely used in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The 4-bromophenyl substituent provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings. Its high enantiomeric purity makes it valuable for the preparation of optically active compounds, including peptides and bioactive molecules. The carboxylic acid moiety allows for straightforward derivatization, enabling its incorporation into more complex structures. This reagent is particularly useful in medicinal chemistry for the development of targeted therapeutics and chiral catalysts.
(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid structure
79561-82-3 structure
Product Name:(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
CAS No:79561-82-3
MF:C14H18BrNO4
MW:344.201023578644
MDL:MFCD00270359
CID:60105
PubChem ID:7020327
Update Time:2025-05-20

(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • Boc-4-bromo-D-phenylalanine
    • Boc-p-bromo-D-Phe-OH
    • N-tert-Butoxycarbonyl-4-bromophenyl-D-alanine
    • Boc-D-4-Bromophe
    • Boc-D-Phe(4-Br)-OH
    • N-(tert-Butoxycarbonyl)-4-bromo-D-phenylalanine
    • (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
    • (2R)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • (R)-3-(4-BROMO-PHENYL)-2-TERT-BUTOXYCARBONYLAMINO-PROPIONIC ACID
    • (R)-N-BOC-4-Bromophenylalanine
    • Boc-D-4-Bromophenylalanine
    • Boc-L-4-Bromophenylalanine
    • N-Boc-4-bromo-D-phenylalanine
    • 4-bromo-N-(tert-butoxycarbonyl)-D-phenylalanine
    • AKOS016842794
    • Q-101617
    • J-300378
    • AC-9637
    • Boc-D-Phe(4-Br)-OH, >=98.0% (HPLC)
    • B3945
    • ULNOXUAEIPUJMK-LLVKDONJSA-N
    • BOC-4'-BROMO-D-PHE
    • EN300-331797
    • (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
    • CS-W002588
    • (R)-3-(4-Bromophenyl)-2-t-butoxycarbonylaminopropionic Acid
    • (R)-3-(4-BROMOPHENYL)-2-(BOC-AMINO)PROPANOIC ACID
    • HY-W002588
    • N-tert-Butoxycarbonyl-D-4-Bromo Phenylalanine
    • AS-14658
    • DTXSID60427239
    • BOC-D-4-BR-PHE-OH
    • SCHEMBL763600
    • D-Phenylalanine, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-
    • MFCD00270359
    • AM82718
    • (R)-3-(4-BROMOPHENYL)-2-(TERT-BUTOXYCARBONYLAMINO)PROPANOIC ACID
    • PD196408
    • 79561-82-3
    • 4-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine (ACI)
    • (2R)-3-(4-Bromophenyl)-2-[[(tert-butoxy)carbonyl]amino]propanoic acid
    • N-(tert-Butoxycarbonyl)-D-4-bromophenylalanine
    • (2R)-3-(4-bromophenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid
    • MDL: MFCD00270359
    • Inchi: 1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
    • InChI Key: ULNOXUAEIPUJMK-LLVKDONJSA-N
    • SMILES: C(C1C=CC(Br)=CC=1)[C@H](C(=O)O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 343.04200
  • Monoisotopic Mass: 343.042
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 75.6A^2

Experimental Properties

  • Color/Form: White to grayish white solid
  • Density: 1.5311 (rough estimate)
  • Melting Point: 117.0 to 121.0 deg-C
  • Boiling Point: 475.3℃ at 760 mmHg
  • Flash Point: 241.2 °C
  • Refractive Index: 1.6500 (estimate)
  • PSA: 75.63000
  • LogP: 3.36040
  • Specific Rotation: -14±1° (c=1 in CH3OH)

(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid Security Information

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(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  6 h, 0 °C
Reference
Discovery of pyrrolopyrimidine inhibitors of Akt
Blake, James F.; Kallan, Nicholas C.; Xiao, Dengming; Xu, Rui; Bencsik, Josef R.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(19), 5607-5612

Production Method 2

Reaction Conditions
1.1 Reagents: C,C′-[(1R,2R)-1-[(Butylamino)carbonyl]-2-[[[[1-[3-(triethoxysilyl)propyl]-1H-1,2… (reaction products with silica gel)
Reference
Investigation of brush-type chiral stationary phases based on O,O'-diaroyl tartardiamide and O,O'-bis-(arylcarbamoyl) tartardiamide
Wu, Haibo; Ji, Shuying; Yang, Bing; Yu, Hui; Jin, Yu; et al, Journal of Separation Science, 2012, 35(3), 351-358

Production Method 3

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Tetrahydrofuran ,  Water ;  15 min, 90 °C
Reference
Chemoenzymatic synthesis of optically pure and L- and D-biarylalanines through biocatalytic asymmetric amination and palladium-catalyzed arylation
Ahmed, Syed T.; Parmeggiani, Fabio; Weise, Nicholas J.; Flitsch, Sabine L.; Turner, Nicholas J., ACS Catalysis, 2015, 5(9), 5410-5413

Production Method 4

Reaction Conditions
Reference
Preparation and evaluation of novel chiral stationary phases based on quinine derivatives comprising crown ether moieties
Wang, Dongqiang; Zhao, Jianchao; Wu, Haixia; Wu, Haibo; Cai, Jianfeng; et al, Journal of Separation Science, 2015, 38(2), 205-210

Production Method 5

Reaction Conditions
Reference
Novel chiral stationary phases based on peptoid combining a quinine/quinidine moiety through a C9-position carbamate group
Wu, Haibo; Wang, Dongqiang; Song, Guangjun; Ke, Yanxiong; Liang, Xinmiao, Journal of Separation Science, 2014, 37(8), 934-943

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Purity:99%
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(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid Related Literature

Additional information on (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Introduction to (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic Acid (CAS No. 79561-82-3)

The compound (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, identified by its CAS number 79561-82-3, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of chiral amino acids, which are crucial in the development of enantiomerically pure drugs. The presence of both a brominated aromatic ring and a protected amino group makes it a versatile intermediate in synthetic chemistry, particularly in the construction of complex molecular frameworks.

Recent advancements in medicinal chemistry have highlighted the importance of chiral auxiliaries and protecting groups in drug design. The tert-butoxycarbonyl (Boc) group in the structure serves as an effective protecting group for the amino function, allowing for selective modifications during synthetic pathways. This protection is essential for controlling reactivity and ensuring high yields in multi-step syntheses. The 4-bromophenyl moiety introduces a lipophilic and electronically tunable aromatic system, which can influence the pharmacokinetic properties of derivatives.

In the realm of drug discovery, (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid has found applications in the synthesis of protease inhibitors and other enzyme-targeted therapeutics. Proteases play a critical role in various biological processes, including viral replication and inflammation, making them attractive targets for drug development. The chiral center at the C2 position allows for the creation of enantiomerically pure compounds, which can exhibit differential biological activity compared to their racemic counterparts.

Recent studies have demonstrated the utility of this compound in the synthesis of novel kinase inhibitors. Kinases are enzymes that regulate cellular processes such as proliferation, differentiation, and survival, and their dysregulation is implicated in numerous diseases, including cancer. By leveraging the structural features of (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, researchers have developed lead compounds that show promising activity against specific kinases. These efforts are part of a broader trend toward rational drug design, where structural modifications are guided by computational modeling and biochemical assays.

The bromine atom in the 4-bromophenyl ring provides a handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions enable the introduction of diverse substituents at various positions on the aromatic ring, expanding the chemical space available for drug discovery. Such modifications can fine-tune physicochemical properties like solubility, permeability, and metabolic stability, which are critical factors in determining drug efficacy and safety.

Another notable application of this compound is in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while overcoming their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The Boc-protected amino acid derivative serves as a building block for constructing peptidomimetic cores with enhanced pharmacological profiles. These mimetics have shown potential in targeting receptors and enzymes involved in neurological disorders, cardiovascular diseases, and infectious diseases.

The versatility of (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid extends to its use as a ligand in coordination chemistry. Transition metal complexes derived from this compound have been explored for their catalytic properties in organic transformations. For instance, palladium complexes featuring this ligand have been reported to facilitate cross-coupling reactions under mild conditions, highlighting its potential as a ligand design element in catalysis.

In conclusion, (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS No. 79561-82-3) is a multifaceted compound with significant applications in pharmaceutical synthesis and drug discovery. Its structural features enable diverse functionalizations and modifications, making it a valuable intermediate for developing novel therapeutics targeting various diseases. As research continues to uncover new synthetic strategies and pharmacological applications, this compound is poised to remain an important tool in medicinal chemistry.

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